2-[(4-tert-Butylphenoxy)methyl]benzonitrile
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Overview
Description
2-[(4-tert-Butylphenoxy)methyl]benzonitrile is an organic compound with the molecular formula C16H17NO. It is known for its unique structure, which includes a benzonitrile group attached to a phenoxy group with a tert-butyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-tert-Butylphenoxy)methyl]benzonitrile typically involves the reaction of 4-tert-butylphenol with 2-chlorobenzonitrile under basic conditions. The reaction is often carried out using potassium carbonate as a base and dimethylformamide as a solvent. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the benzonitrile group, displacing the chlorine atom .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-tert-Butylphenoxy)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or other phenols can be used under basic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[(4-tert-Butylphenoxy)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(4-tert-Butylphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-[(4-tert-Butylphenoxy)methyl]oxirane: Similar structure but with an oxirane ring instead of a benzonitrile group.
4-tert-Butylphenyl glycidyl ether: Contains a glycidyl ether group instead of a benzonitrile group.
Uniqueness
2-[(4-tert-Butylphenoxy)methyl]benzonitrile is unique due to its combination of a benzonitrile group with a tert-butyl-substituted phenoxy group. This structure imparts specific chemical and physical properties that make it suitable for various applications .
Properties
CAS No. |
672936-24-2 |
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Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]benzonitrile |
InChI |
InChI=1S/C18H19NO/c1-18(2,3)16-8-10-17(11-9-16)20-13-15-7-5-4-6-14(15)12-19/h4-11H,13H2,1-3H3 |
InChI Key |
DADJIECBTSHEFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=CC=C2C#N |
Origin of Product |
United States |
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